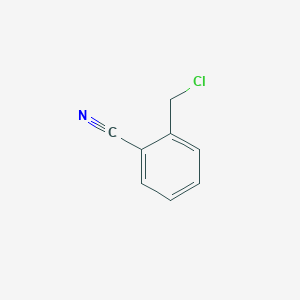

2-(Chloromethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHNOXOGXHXLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210098 | |

| Record name | Benzonitrile, 2-(chloromethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-13-5 | |

| Record name | 2-Cyanobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 612-13-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-(chloromethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Chloromethyl)benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEH7PYD76C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Chloromethyl)benzonitrile (CAS Number 612-13-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)benzonitrile, a versatile bifunctional molecule with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This document details the compound's physicochemical properties, spectroscopic data, synthesis, and key chemical reactions. Detailed experimental protocols for its synthesis and major transformations are provided to facilitate its practical application in a laboratory setting. While this compound is primarily a synthetic intermediate, this guide also explores its role as a building block for bioactive molecules.

Chemical and Physical Properties

This compound, also known as 2-cyanobenzyl chloride, is a white to off-white crystalline powder.[1] Its bifunctional nature, possessing both a reactive chloromethyl group and a versatile nitrile group, makes it a valuable starting material for the synthesis of a wide range of more complex molecules.[1] It is soluble in organic solvents such as dichloromethane (B109758) and ethanol (B145695) but is insoluble in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 612-13-5 | [1][2] |

| Molecular Formula | C₈H₆ClN | [1][2] |

| Molecular Weight | 151.59 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 56-61 °C | [3][4] |

| Boiling Point | 252 °C (lit.) | [3] |

| Density | 1.1976 g/cm³ (rough estimate) | [3][4] |

| Solubility | Soluble in methanol (B129727), dichloromethane, ethanol; Insoluble in water | [1][3] |

| InChI Key | ZSHNOXOGXHXLAV-UHFFFAOYSA-N | [2][4] |

| Storage | Keep in dark place, sealed in dry, room temperature | [3][5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to aromatic protons and a singlet for the benzylic methylene (B1212753) protons (-CH₂Cl). |

| ¹³C NMR | Resonances for aromatic carbons, the nitrile carbon, and the benzylic methylene carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch of the nitrile group and C-Cl stretch of the chloromethyl group.[6] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the radical chlorination of 2-methylbenzonitrile (o-tolunitrile).[1] An alternative method involves the chloromethylation of benzonitrile.[1]

Synthesis via Chlorination of 2-Methylbenzonitrile

This method utilizes a radical initiator to facilitate the chlorination of the methyl group of 2-methylbenzonitrile.

Experimental Protocol:

-

Materials: 2-Methylbenzonitrile, N-Chlorosuccinimide (NCS), Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Sodium bicarbonate solution, Water, Anhydrous magnesium sulfate, and a suitable solvent for recrystallization (e.g., hexane/ethyl acetate).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzonitrile in anhydrous carbon tetrachloride.

-

Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.

-

Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to yield this compound as a crystalline solid.

-

Synthetic workflow for this compound.

Chemical Reactivity and Applications in Synthesis

The dual functionality of this compound makes it a versatile reagent in organic synthesis. The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution, while the nitrile group can be transformed into various other functional groups.[1]

Nucleophilic Substitution Reactions

The benzylic chloride is highly susceptible to nucleophilic attack, making it an excellent substrate for Sₙ2 reactions.[1][7]

This reaction is fundamental for introducing the 2-cyanobenzyl moiety into molecules, a common structural motif in pharmaceuticals.

Experimental Protocol:

-

Materials: this compound, a primary or secondary amine (1.0-1.2 equivalents), a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate), and a suitable solvent (e.g., acetonitrile (B52724) or DMF).

-

Procedure:

-

Dissolve this compound and the amine in the chosen solvent in a round-bottom flask.

-

Add the base to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Nucleophilic substitution with an amine.

Thioethers are important in various bioactive molecules, and this reaction provides a straightforward route to their synthesis.

Experimental Protocol:

-

Materials: this compound, a thiol (1.0 equivalent), a base (e.g., sodium hydride or potassium carbonate), and a polar aprotic solvent (e.g., DMF or THF).

-

Procedure:

-

In an inert atmosphere, dissolve the thiol in the solvent and add the base to generate the thiolate.

-

Add a solution of this compound in the same solvent dropwise to the thiolate solution.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the resulting thioether by column chromatography.

-

Formation of thioethers from this compound.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted to amines, amides, or carboxylic acids.

The reduction of the nitrile yields a primary amine, which can be a key functional group in bioactive molecules.

Experimental Protocol:

-

Materials: this compound, a reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with H₂/Pd-C), and appropriate solvents (e.g., diethyl ether or THF for LiAlH₄, ethanol or methanol for catalytic hydrogenation).

-

Procedure (using LiAlH₄):

-

In an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or THF.

-

Add a solution of this compound in the same solvent dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting aluminum salts and wash with ether.

-

Dry the combined organic filtrates and concentrate to obtain the primary amine.

-

Reduction of the nitrile group.

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.

Experimental Protocol (Acid-Catalyzed):

-

Materials: this compound, concentrated sulfuric acid or hydrochloric acid, and water.

-

Procedure:

-

Add this compound to a mixture of the concentrated acid and water.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture and pour it onto ice.

-

Collect the precipitated carboxylic acid by filtration.

-

Wash the solid with cold water and dry. Recrystallize if necessary.

-

Role in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5] Its ability to introduce the 2-cyanobenzyl group allows for the construction of complex molecular architectures. For instance, it is a precursor for the synthesis of isoindolin-1-ones, a core structure found in many biologically active compounds. While this compound itself is not typically reported to directly interact with signaling pathways, the molecules synthesized from it often do. The specific signaling pathway targeted depends on the final molecular structure.

Safety and Handling

This compound is a hazardous substance. It is toxic if swallowed and causes severe skin burns and eye damage.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS 612-13-5) is a highly valuable and versatile building block for organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, making it an important intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides essential technical information and detailed experimental protocols to support its effective use in research and development.

References

- 1. This compound | 612-13-5 | Benchchem [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound CAS#: 612-13-5 [m.chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound | 612-13-5 [sigmaaldrich.com]

- 6. This compound cas 612-13-5 [minglangchem.com]

- 7. gacariyalur.ac.in [gacariyalur.ac.in]

- 8. 4-(Chloromethyl)tolunitrile synthesis - chemicalbook [chemicalbook.com]

The Lynchpin of Synthesis: A Deep Dive into 2-(Chloromethyl)benzonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)benzonitrile, a bifunctional aromatic compound, stands as a critical building block in the landscape of modern organic synthesis. Its unique architecture, featuring a reactive benzylic chloride and a versatile nitrile group, renders it an invaluable intermediate in the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, offering detailed experimental protocols, quantitative data, and visual representations of its chemical behavior to empower researchers and professionals in the pharmaceutical and agrochemical industries.[1][2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory setting. This white to off-white crystalline powder is characterized by the following data:

| Property | Value | Reference |

| CAS Number | 612-13-5 | [1] |

| Molecular Formula | C₈H₆ClN | [3][4] |

| Molecular Weight | 151.59 g/mol | [3][4] |

| Melting Point | 54-63 °C | [1][3] |

| Boiling Point | 252 °C (lit.) | [3][5] |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and ethanol; insoluble in water. | [3] |

| Appearance | White to off-white crystalline powder. | [1][3] |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The most common and industrially relevant methods are detailed below.

Radical Chlorination of 2-Methylbenzonitrile

This method involves the direct halogenation of 2-methylbenzonitrile, typically using a radical initiator.

Caption: Radical chlorination of 2-methylbenzonitrile.

Experimental Protocol:

A mixture of 2-methylbenzonitrile (1 equivalent), N-chlorosuccinimide (NCS, 1.1 equivalents), and a catalytic amount of azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride or benzene (B151609) is refluxed. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the succinimide (B58015) byproduct is filtered off. The filtrate is then concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Chloromethylation of Benzonitrile (B105546)

An alternative approach is the direct introduction of a chloromethyl group onto the benzonitrile ring.[3]

Caption: Chloromethylation of benzonitrile.

Experimental Protocol:

To a mixture of benzonitrile (1 equivalent) and paraformaldehyde (1.2 equivalents) in a suitable solvent like acetic acid, a stream of dry hydrogen chloride gas is passed at a controlled temperature, typically between 50-100°C.[3] A Lewis acid catalyst, such as anhydrous zinc chloride, is often added to facilitate the reaction. The reaction is monitored until the starting material is consumed. The mixture is then poured into ice-water, and the precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Reactivity of this compound

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The chloromethyl group is a potent electrophile, while the nitrile group can undergo a variety of transformations.[3]

Caption: Reactivity map of this compound.

Nucleophilic Substitution Reactions

The benzylic chloride is highly susceptible to nucleophilic attack, making it a versatile handle for introducing the 2-cyanobenzyl moiety.[3]

-

Reaction with Amines: Primary and secondary amines readily displace the chloride to form the corresponding N-substituted 2-cyanobenzylamines.[3] This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.[3]

-

Reaction with Thiols: Thiolates react smoothly to yield 2-((alkylthio)methyl)benzonitriles.[3]

-

Reaction with Alkoxides: Alkoxides displace the chloride to afford 2-(alkoxymethyl)benzonitriles.

-

Hydrolysis: Under aqueous conditions, the chloromethyl group can be hydrolyzed to a hydroxymethyl group, yielding 2-(hydroxymethyl)benzonitrile.[3] This reaction can proceed via either an Sₙ1 or Sₙ2 mechanism depending on the reaction conditions.[3]

Experimental Protocol (General for Nucleophilic Substitution):

To a solution of this compound (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile (B52724) or DMF, the nucleophile (1-1.2 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5 equivalents) are added. The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C and monitored by TLC. After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography.

| Nucleophile | Product | Typical Conditions |

| Primary/Secondary Amine | N-substituted 2-cyanobenzylamine | K₂CO₃, CH₃CN, RT to 60 °C |

| Thiol/Thiolate | 2-((Alkylthio)methyl)benzonitrile | NaH, THF, 0 °C to RT |

| Alcohol/Alkoxide | 2-(Alkoxymethyl)benzonitrile | NaH, THF, 0 °C to RT |

| Water | 2-(Hydroxymethyl)benzonitrile | H₂O, optional co-solvent, heat |

Reactions of the Nitrile Group

The nitrile group offers another site for chemical modification.

-

Reduction: The nitrile can be reduced to a primary amine, 2-(aminomethyl)benzyl chloride, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3] Careful selection of the reducing agent is necessary to avoid reaction with the chloromethyl group.[3]

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, forming 2-(chloromethyl)benzoic acid.

Oxidation of the Chloromethyl Group

The chloromethyl group can be oxidized to an aldehyde or a carboxylic acid. For instance, oxidation with a mild oxidizing agent can yield 2-cyanobenzaldehyde, while stronger oxidizing agents like potassium permanganate (B83412) can produce 2-cyanobenzoic acid.[3]

Applications in Drug Development and Organic Synthesis

The dual reactivity of this compound makes it a cornerstone in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1][2][3] Its ability to introduce the 2-cyanobenzyl scaffold is crucial for the construction of various heterocyclic systems, which are prevalent in many biologically active compounds.[3] For example, it is a key intermediate in the synthesis of certain isoindolin-1-ones, a structural motif found in numerous bioactive molecules.[3] The versatility of this compound allows for the efficient and strategic assembly of complex molecular architectures, making it an indispensable tool for medicinal chemists and process developers.[1]

Conclusion

This compound is a versatile and highly valuable chemical intermediate. Its straightforward synthesis and predictable reactivity provide a reliable platform for the introduction of the 2-cyanobenzyl moiety into a wide range of molecular frameworks. A comprehensive understanding of its synthetic routes and chemical transformations, as outlined in this guide, is essential for leveraging its full potential in research, drug discovery, and the development of novel chemical entities.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(Chloromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(Chloromethyl)benzonitrile, a versatile bifunctional molecule utilized in various synthetic applications. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predictive methodologies based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to support researchers in compound identification, reaction monitoring, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from computational models and analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| H-3 | 7.65 - 7.75 | d | ~7.5 - 8.0 |

| H-4 | 7.40 - 7.50 | t | ~7.5 |

| H-5 | 7.55 - 7.65 | t | ~7.5 - 8.0 |

| H-6 | 7.75 - 7.85 | d | ~7.5 |

| -CH₂Cl | 4.80 - 4.90 | s | - |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C-1 | 135 - 140 |

| C-2 | 130 - 135 |

| C-3 | 128 - 132 |

| C-4 | 133 - 137 |

| C-5 | 127 - 131 |

| C-6 | 132 - 136 |

| -CN | 116 - 120 |

| -CH₂Cl | 44 - 48 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| C≡N (Nitrile) | Stretch | 2240 - 2220[1] | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1585, 1500 - 1400 | Medium to Strong |

| CH₂ | Bend (Scissoring) | 1470 - 1450 | Medium |

| C-Cl | Stretch | 800 - 600 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Predicted Relative Intensity (%) | Proposed Fragment |

| 151/153 | 100/33 | [M]⁺ (Molecular Ion) |

| 116 | High | [M-Cl]⁺ |

| 89 | Moderate | [C₇H₅]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). Filter the solution into a clean 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon environment.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

ATR-FTIR Method: Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer and apply pressure to ensure good contact.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty spectrometer (or pure KBr pellet) and subtract it from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is vaporized and separated on a GC column before entering the ion source.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-(Chloromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-(Chloromethyl)benzonitrile (CAS No. 612-13-5), a versatile intermediate compound in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. This document summarizes key quantitative data, outlines standard experimental protocols for property determination, and visualizes a common synthetic pathway.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its reactivity is primarily centered around its two functional groups: the electrophilic chloromethyl group, which readily undergoes nucleophilic substitution, and the versatile nitrile group, which can be converted into various other functionalities such as amines and carboxylic acids.[1]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 612-13-5 | [2][3] |

| Molecular Formula | C₈H₆ClN | [2][4] |

| Molecular Weight | 151.59 g/mol | [3][4] |

| Melting Point | 56-61 °C | [3] |

| 59.5 °C (pure) | ||

| Boiling Point | 252 °C (at 760 mmHg) | [3][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in organic solvents (e.g., Methanol, Dichloromethane, Ethanol). Insoluble in water. | [1][3] |

Experimental Protocols for Physical Property Determination

The accurate determination of melting and boiling points is crucial for verifying the purity and identity of a chemical compound. The following sections detail the standard methodologies for these measurements.

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically 0.5-1.0°C). Impurities tend to lower and broaden the melting point range.

Methodology: Capillary Tube Method (Thiele Tube or Mel-Temp Apparatus)

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing high-boiling point oil (e.g., silicone oil) or a metal block heating apparatus (e.g., Mel-Temp).[8]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[8] The heating bath should be stirred continuously to ensure a uniform temperature distribution.[6]

-

Observation and Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire solid sample has completely liquefied.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For accurate results, the determination should be repeated with fresh samples until consistent values are obtained.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9]

Methodology: Micro-Boiling Point Method (Capillary Method)

This method is suitable for small quantities of liquid. Since this compound is a solid at room temperature, it must first be melted to determine its boiling point using this technique.

-

Sample Preparation: A few milliliters of the molten this compound are placed into a small fusion or test tube.[10]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed (open end down) into the liquid in the fusion tube.[11]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block heater. The thermometer bulb and the fusion tube should be at the same level.[10][11]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[12]

-

Recording: Heating is discontinued (B1498344) at this point. As the apparatus cools, the stream of bubbles will slow and then stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point of the sample.[12]

-

Pressure Correction: The atmospheric pressure should be recorded, as boiling points are pressure-dependent. The observed boiling point can be corrected to standard pressure (760 mmHg) if necessary.

Synthesis Pathway Visualization

This compound can be synthesized via several routes. A common laboratory and industrial method is the chloromethylation of benzonitrile (B105546). This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the benzene (B151609) ring.

Chloromethylation of Benzonitrile

The reaction typically involves treating benzonitrile with formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[13] The catalyst activates the formaldehyde, facilitating the electrophilic attack on the benzonitrile ring.[13]

Figure 1: Synthetic pathway for this compound.

References

- 1. pennwest.edu [pennwest.edu]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 612-13-5 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Buy this compound | 612-13-5 [smolecule.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. byjus.com [byjus.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. This compound | 612-13-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Chloromethyl)benzonitrile, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on summarizing the known qualitative solubility and presenting a detailed experimental framework for its quantitative determination.

Introduction to this compound

This compound (CAS No. 612-13-5) is a bifunctional molecule featuring a chloromethyl group and a nitrile group on a benzene (B151609) ring. This unique structure makes it a versatile reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Understanding its solubility in various organic solvents is crucial for reaction design, optimization of reaction conditions, product purification, and formulation development.

Qualitative Solubility Profile

Based on available chemical literature and supplier specifications, the general solubility profile of this compound is as follows:

While this provides a basic understanding, precise quantitative data is often necessary for process development and chemical modeling. The following sections outline the procedures to obtain this critical data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound in a range of common organic solvents has not been extensively published. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

| e.g., Acetone | e.g., 25 | e.g., Gravimetric | |||

| e.g., Toluene | e.g., 25 | e.g., HPLC | |||

| e.g., Ethyl Acetate | e.g., 25 | e.g., UV-Vis | |||

| e.g., Acetonitrile | e.g., 25 | e.g., Gravimetric | |||

| e.g., Tetrahydrofuran | e.g., 25 | e.g., HPLC |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the widely accepted "shake-flask" method.

4.1. Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis Spectrophotometer, or a gravimetric setup)

4.2. Experimental Workflow Diagram

References

An In-Depth Technical Guide to 2-(Chloromethyl)benzonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)benzonitrile, a versatile bifunctional molecule, has emerged as a crucial building block in organic synthesis, particularly in the realms of pharmaceuticals and agrochemicals. Its unique structure, featuring a reactive chloromethyl group and a versatile nitrile moiety, allows for a wide array of chemical transformations, making it an invaluable intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of this compound, its key physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its significant applications in modern chemical research and development.

Discovery and History

The history of this compound is intrinsically linked to the broader development of benzonitrile (B105546) chemistry. Benzonitrile itself was first synthesized by Hermann Fehling in 1844 through the thermal dehydration of ammonium (B1175870) benzoate. This foundational discovery paved the way for the exploration of a vast class of nitrile-containing compounds.[1]

While a definitive singular "discovery" of this compound is not prominently documented, its emergence can be traced to the development of chloromethylation reactions, such as the Blanc chloromethylation, first reported by Gustave Louis Blanc in 1923. This reaction provided a general method for introducing a chloromethyl group onto an aromatic ring, and its application to benzonitrile would have logically led to the formation of chloromethylbenzonitrile isomers. The direct halogenation of o-tolunitrile (B42240) (2-methylbenzonitrile) also represents a classical and straightforward route to this compound that likely contributed to its early availability to synthetic chemists.

The strategic importance of this compound grew significantly throughout the 20th century as the demand for complex, functionalized molecules in drug discovery and materials science increased. Its dual reactivity allows for sequential or orthogonal functionalization, making it a powerful tool for building molecular complexity.

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| CAS Number | 612-13-5 | [1][2] |

| Molecular Formula | C₈H₆ClN | [1][3][4][5] |

| Molecular Weight | 151.59 g/mol | [1][3][4][5] |

| Melting Point | 54-63 °C | [1] |

| Boiling Point | 252 °C at 760 mmHg | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and ethanol; insoluble in water. | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the two most common methods being the direct halogenation of 2-methylbenzonitrile and the chloromethylation of benzonitrile.

Direct Halogenation of 2-Methylbenzonitrile

This is one of the most common methods for the synthesis of this compound.[1] The reaction involves the free-radical substitution of a hydrogen atom on the methyl group of 2-methylbenzonitrile with a chlorine atom.

Reaction Scheme:

Figure 1: Halogenation of 2-Methylbenzonitrile.

Experimental Protocol:

A detailed experimental protocol for the synthesis of a related compound, 2-aryloxymethylbenzonitriles, starting from 2-cyanobenzyl chloride (this compound) is provided below, illustrating a typical application of the target molecule.

-

Materials: 2-Cyanobenzyl chloride (0.103 mol), phenol (B47542) (0.10 mol), anhydrous potassium carbonate (0.11 mol), N,N-dimethylformamide (DMF, 100 mL).

-

Procedure:

-

Combine 2-cyanobenzyl chloride, phenol, and anhydrous potassium carbonate in DMF in a round-bottom flask equipped with a stirrer.

-

Heat the mixture with stirring to 80-110 °C and maintain this temperature for 5-6 hours.

-

After cooling, pour the reaction mixture into cold water with stirring to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Yield: This method is reported to provide good to excellent yields, often exceeding 88%.[6]

Chloromethylation of Benzonitrile (Blanc Reaction)

This method introduces the chloromethyl group directly onto the benzene (B151609) ring of benzonitrile.[1] The reaction typically employs formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride.

Reaction Scheme:

Figure 2: Chloromethylation of Benzonitrile.

Experimental Protocol:

-

Materials: Benzonitrile, paraformaldehyde, zinc chloride, concentrated hydrochloric acid.

-

Procedure:

-

A mixture of benzonitrile, paraformaldehyde, and zinc chloride is stirred.

-

Concentrated hydrochloric acid is added, and the mixture is heated, typically between 50°C and 100°C, for several hours.

-

The reaction mixture is then cooled and worked up by extraction and purification, often by distillation or crystallization.

-

-

Side Reactions: A common side reaction in the Blanc chloromethylation is the formation of diarylmethane by-products, where the initially formed chloromethylated product reacts with another molecule of the starting aromatic compound. The formation of the highly carcinogenic bis(chloromethyl) ether is also a significant safety concern with this reaction.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

Reactions of the Chloromethyl Group

The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of the 2-cyanobenzyl moiety into a wide range of molecules.

Nucleophilic Substitution Workflow:

Figure 3: General Nucleophilic Substitution.

Common nucleophiles that react with this compound include:

-

Amines: To form N-substituted 2-cyanobenzylamines.[1]

-

Thiols and Thiolates: To generate thioethers.[1]

-

Alkoxides and Phenoxides: To produce ethers.

-

Cyanide: To yield 2-(cyanomethyl)benzonitrile.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into various other functionalities:

-

Reduction: The nitrile group can be reduced to a primary amine (2-(aminomethyl)benzonitrile) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1] Care must be taken to select a reducing agent that does not affect the chloromethyl group if it is to be preserved.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-(chloromethyl)benzoic acid).

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic structures.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[7]

-

Pharmaceuticals: It serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs).[8] Its ability to introduce the 2-cyanobenzyl moiety is crucial for constructing complex molecular scaffolds found in many therapeutic agents. For instance, it is used in the synthesis of isoindolin-1-ones, a core structure present in numerous bioactive compounds.[1]

-

Agrochemicals: This compound is also utilized in the development of modern crop protection agents, including herbicides, insecticides, and fungicides.

Characterization Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR | Aromatic protons typically appear in the range of 7.3-7.8 ppm. The benzylic protons of the chloromethyl group (-CH₂Cl) usually resonate as a singlet around 4.5-4.8 ppm. |

| ¹³C NMR | The nitrile carbon appears around 117-119 ppm. The aromatic carbons resonate in the 125-140 ppm region. The benzylic carbon of the chloromethyl group is typically found around 45 ppm. |

| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch is observed around 2220-2240 cm⁻¹. The C-Cl stretch of the chloromethyl group is typically seen in the 600-800 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 151, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak). |

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its rich history, well-established synthetic routes, and versatile reactivity make it an indispensable tool for chemists in academia and industry. The ability to leverage both the electrophilic chloromethyl group and the transformable nitrile group provides a powerful strategy for the efficient construction of complex and biologically relevant molecules. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of this compound as a key synthetic building block is set to endure.

References

- 1. This compound | 612-13-5 | Benchchem [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2-Chlorobenzonitrile(873-32-5) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzonitrile [webbook.nist.gov]

- 8. nbinno.com [nbinno.com]

The Electrophilic Nature of the Chloromethyl Group in 2-(Chloromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(Chloromethyl)benzonitrile, also known as o-cyanobenzyl chloride, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its utility stems from the presence of two key functional groups: a highly reactive chloromethyl group and a versatile nitrile moiety. The chloromethyl group serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions, which allows for the introduction of the 2-cyanobenzyl group into a wide array of molecular scaffolds.[1] The electron-withdrawing nature of the ortho-cyano group is anticipated to enhance the electrophilicity of the benzylic carbon, thereby influencing the rate and mechanism of these substitution reactions.

This guide aims to provide a comprehensive technical overview of the electrophilic nature of the chloromethyl group in this compound for researchers, scientists, and drug development professionals.

Theoretical Framework of Reactivity

The reactivity of the chloromethyl group in this compound in nucleophilic substitution reactions can be understood through the lens of established mechanistic principles, primarily the SN1 and SN2 pathways.

Nucleophilic Substitution Mechanisms

-

SN2 Mechanism: This is a bimolecular, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Given that this compound is a primary benzylic halide, the SN2 pathway is generally favored due to minimal steric hindrance. The presence of the electron-withdrawing cyano group in the ortho position is expected to further promote the SN2 mechanism by increasing the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack.

-

SN1 Mechanism: This is a unimolecular, two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. The rate of this reaction is primarily dependent on the concentration of the substrate. While less likely for a primary halide, the benzylic position can stabilize a positive charge through resonance with the benzene (B151609) ring. However, the electron-withdrawing cyano group would destabilize a benzylic carbocation, making the SN1 pathway less favorable compared to unsubstituted or electron-donating group-substituted benzyl (B1604629) chlorides.

dot graph "SN2_vs_SN1" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Figure 1. Competing SN1 and SN2 pathways for this compound."

Electronic Effects of the Cyano Group

The ortho-cyano group exerts a strong electron-withdrawing effect through both induction and resonance. This significantly increases the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles. This electronic effect is a key determinant of the compound's high reactivity in SN2 reactions.

Quantitative Reactivity Data (Comparative Analysis)

The Hammett equation provides a framework for correlating the electronic effects of substituents with reaction rates. While a specific Hammett constant (σ) for the ortho-cyano group in benzyl systems is not commonly tabulated due to steric considerations, the positive σ values for the meta- and para-cyano groups indicate their electron-withdrawing nature, which accelerates reactions that develop a negative charge in the transition state (or decelerates reactions with positive charge development). For an SN2 reaction, where partial negative charges are dispersed in the transition state, a positive correlation with electron-withdrawing groups is expected.

Table 1: Hammett Substituent Constants for Cyano and Other Relevant Groups

| Substituent | σmeta | σpara |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

| -Cl | +0.37 | +0.23 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | +0.12 | -0.27 |

Data sourced from standard physical organic chemistry texts.

Based on these values, the ortho-cyano group in this compound is expected to significantly enhance the rate of SN2 reactions compared to unsubstituted benzyl chloride.

Computational Chemistry Insights (Hypothetical Study)

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electrophilic nature of this compound. A hypothetical DFT study would likely focus on calculating the Lowest Unoccupied Molecular Orbital (LUMO) energy and partial atomic charges.

-

LUMO Energy: A lower LUMO energy indicates a greater electrophilicity, as the molecule is more receptive to accepting electrons from a nucleophile. It is anticipated that the LUMO of this compound would be significantly lower in energy compared to that of benzyl chloride, reflecting the electron-withdrawing effect of the cyano group.

-

Partial Atomic Charges: Calculation of partial atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would likely show a more positive charge on the benzylic carbon of this compound compared to benzyl chloride, further supporting its enhanced electrophilicity.

Table 2: Expected Trends in Computed Properties

| Compound | Expected LUMO Energy | Expected Partial Charge on Benzylic Carbon |

| Benzyl Chloride | Higher | Less Positive |

| This compound | Lower | More Positive |

dot graph "Computational_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Figure 2. A typical workflow for computational analysis of electrophilicity."

Experimental Protocols for Kinetic Analysis

While specific protocols for this compound are not detailed in the literature, a general methodology for monitoring the kinetics of its nucleophilic substitution reactions can be adapted from studies of other benzyl chlorides. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

General Protocol for a Kinetic Run using HPLC

Objective: To determine the rate constant for the reaction of this compound with a nucleophile (e.g., sodium azide) in a given solvent at a constant temperature.

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide)

-

Anhydrous solvent (e.g., acetonitrile)

-

Internal standard (a non-reactive compound with a distinct retention time)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Thermostated reaction vessel

-

Syringes and vials

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the chosen solvent of known concentration.

-

Prepare a stock solution of the nucleophile of known concentration in the same solvent.

-

Prepare a stock solution of the internal standard.

-

-

Reaction Setup:

-

In a thermostated reaction vessel, combine the solvent, the nucleophile stock solution, and the internal standard stock solution. Allow the mixture to equilibrate to the desired reaction temperature.

-

-

Initiation of Reaction:

-

At time t=0, add a known volume of the pre-heated this compound stock solution to the reaction vessel and start a timer.

-

-

Sampling and Quenching:

-

At regular time intervals, withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a pre-filled vial containing a cold solvent mixture (e.g., the HPLC mobile phase) to stop the reaction.

-

-

HPLC Analysis:

-

Inject the quenched samples into the HPLC system.

-

Monitor the disappearance of the this compound peak and the appearance of the product peak over time. The internal standard is used to correct for variations in injection volume.

-

-

Data Analysis:

-

Integrate the peak areas of the reactant, product, and internal standard at each time point.

-

Plot the concentration of this compound versus time.

-

Determine the order of the reaction and calculate the rate constant (k) using the appropriate integrated rate law.

-

dot graph "Kinetic_Experiment_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "Figure 3. General workflow for a kinetic study using HPLC."

Conclusion

This compound is a highly reactive electrophile due to the presence of the chloromethyl group at a benzylic position, further activated by the electron-withdrawing ortho-cyano substituent. While specific quantitative experimental and computational data are sparse, established principles of physical organic chemistry and data from analogous compounds strongly suggest a high propensity for SN2 reactions. The provided theoretical framework and general experimental protocols offer a solid foundation for researchers to investigate and utilize the electrophilic nature of this important synthetic building block. Further experimental and computational studies are warranted to precisely quantify its reactivity and to expand its application in the development of novel molecules.

References

The Versatility of the Nitrile Group in 2-(Chloromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)benzonitrile is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive chloromethyl group and a versatile nitrile moiety, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the nitrile group, alongside the concurrent reactions of the chloromethyl group, highlighting its utility as a key building block for a variety of heterocyclic compounds and pharmacologically active agents. This document details key experimental protocols, presents quantitative data for various reactions, and illustrates relevant synthetic pathways and biological mechanisms.

Introduction

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of complex organic molecules. The chloromethyl group, a potent electrophile, readily undergoes nucleophilic substitution reactions, while the nitrile group can be transformed into a wide array of other functional groups, including amines, carboxylic acids, and tetrazoles. This versatility has established this compound as a crucial precursor in the pharmaceutical and agrochemical industries. Notably, it serves as a key starting material for the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in this compound is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for a variety of transformations.

Reduction to Primary Amines

The reduction of the nitrile group to a primary amine is a fundamental transformation that opens avenues for the synthesis of numerous derivatives. Selective reduction of the nitrile in the presence of the reactive chloromethyl group can be challenging, but achievable with appropriate reagents.

Table 1: Reduction of the Nitrile Group in Benzonitrile Derivatives

| Product | Reagent | Conditions | Yield (%) | Reference |

| 2-(Aminomethyl)benzonitrile | Diisopropylaminoborane / cat. LiBH4 | THF, 25°C, 5h | 99 (for 2,4-dichlorobenzonitrile) | [1] |

| Benzylamine | Ru-N-heterocyclic carbene | H2, THF, 80°C, 18h | 92 | [2] |

| Benzylamine | 5 wt% Pd/C, HCOOH-NEt3 | THF, 30 min | 100 (conversion), 94 (selectivity) | [3] |

Experimental Protocol: Reduction of a Nitrile to a Primary Amine using LiAlH4

-

Materials: Lithium aluminum hydride (LiAlH4), anhydrous tetrahydrofuran (B95107) (THF), this compound, deionized water, 10% aqueous sodium hydroxide (B78521) (NaOH) solution, ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

A suspension of LiAlH4 (1.5 equivalents) in anhydrous THF (10 volumes) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0°C in an ice bath.

-

A solution of the nitrile (1 equivalent) in THF is added dropwise to the LiAlH4 suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled back to 0°C.

-

The excess LiAlH4 is quenched by the sequential and careful addition of water (1 volume), followed by 10% aqueous NaOH solution (1.5 volumes), and finally water (3 volumes).

-

The resulting suspension is filtered through a pad of celite, and the filter cake is washed with ethyl acetate.

-

The organic layer of the filtrate is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude primary amine.

-

The crude product can be further purified by column chromatography.

-

Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care by trained personnel in a fume hood and under an inert atmosphere.

Caption: Workflow for the reduction of this compound.

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is valuable for introducing a carboxylic acid functionality, which is a common feature in many bioactive molecules.

Table 2: Hydrolysis of the Nitrile Group

| Starting Material | Product | Reagent | Conditions | Yield (%) | Reference |

| Benzonitrile | Barium Benzoate | Ba(OH)2·8H2O | Reflux in water | 79 (as ammonia (B1221849) evolution) | [4] |

| Nitrile | Carboxylic Acid | 10% aq. NaOH or KOH | MeOH or EtOH, 60°C to reflux | General Procedure | [5] |

| Nitrile | Carboxylic Acid | Dilute HCl | Heat under reflux | General Procedure | [6] |

Experimental Protocol: Basic Hydrolysis of a Nitrile to a Carboxylic Acid

-

Materials: this compound, methanol (B129727) or ethanol (B145695), 10% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution, deionized water, dichloromethane (B109758) (DCM), 1 N hydrochloric acid (HCl), anhydrous sodium sulfate.

-

Procedure:

-

Dissolve the nitrile (1 equivalent) in methanol or ethanol (10 volumes) in a round-bottom flask.

-

Add 10% aqueous NaOH or KOH solution (2 volumes) to the flask.

-

Stir the mixture at room temperature for 16 hours or heat to 60°C or reflux if the reaction is slow, monitoring the progress by TLC.[5]

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water (10 volumes) and wash with DCM to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 3 with 1 N HCl to precipitate the carboxylic acid.

-

Extract the carboxylic acid with DCM.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude carboxylic acid.

-

Purify the product by column chromatography or recrystallization.

-

Caption: Logical steps in the hydrolysis of a nitrile to a carboxylic acid.

Cycloaddition Reactions

The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. This reaction is particularly important in medicinal chemistry, as the tetrazole ring is a common bioisostere for a carboxylic acid group. This transformation is a key step in the synthesis of many sartan drugs.[7]

Table 3: [3+2] Cycloaddition of Nitriles with Azides

| Nitrile | Azide (B81097) | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzonitrile derivatives | Sodium azide | Cuttlebone, DMSO, 110°C | 5-Substituted-1H-tetrazoles | Good to excellent | [8] |

| Benzonitrile derivatives | Sodium azide | Copper coil reactor, DMF:H2O, High T | 5-Substituted-1H-tetrazoles | Varies | [9] |

Experimental Protocol: Synthesis of a Tetrazole via [3+2] Cycloaddition

-

Materials: 2-Cyanobiphenyl derivative, sodium azide (NaN₃), triethylamine (B128534) hydrochloride, N-methyl-2-pyrrolidone (NMP).

-

Procedure:

-

In a reaction vessel, dissolve the cyanobiphenyl derivative in NMP.

-

Add sodium azide and triethylamine hydrochloride to the solution.

-

Heat the reaction mixture to a high temperature (e.g., 120-150°C) and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the tetrazole product.

-

Filter the precipitate, wash with water, and dry to obtain the crude product.

-

Recrystallize the crude product from an appropriate solvent to obtain the pure tetrazole.

-

Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care and appropriate safety precautions.

Caption: Schematic of tetrazole formation via [3+2] cycloaddition.

Reactivity of the Chloromethyl Group

The chloromethyl group of this compound is highly susceptible to nucleophilic substitution, providing a convenient handle for introducing the 2-cyanobenzyl moiety into various molecular scaffolds.

Nucleophilic Substitution with Phenols

The reaction with phenols and substituted phenols proceeds smoothly to afford 2-aryloxymethylbenzonitriles, which are important intermediates for pharmaceuticals and agrochemicals.

Table 4: Synthesis of 2-Aryloxymethylbenzonitriles

| Phenol (B47542) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | K2CO3 | DMF | 110 | 6 | >88 | [10] |

| Various substituted phenols | K2CO3 | DMF | 80-110 | 5-6 | >88 | [11] |

Experimental Protocol: Synthesis of 2-Phenoxymethylbenzonitrile

-

Materials: this compound, phenol, anhydrous potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), deionized water.

-

Procedure:

-

Combine this compound (0.103 mol), phenol (0.10 mol), and anhydrous potassium carbonate (0.11 mol) in DMF (100 mL) in a round-bottom flask.[10]

-

Heat the mixture with stirring to 110°C and maintain this temperature for 6 hours.[10]

-

After cooling to below 40°C, pour the reaction mixture into cold water (500 mL) with stirring.

-

Collect the precipitated product by filtration, wash with water, and dry in vacuo at 40°C.[10]

-

The product can be further purified by recrystallization from aqueous ethanol.

-

Friedel-Crafts Alkylation

The chloromethyl group can act as an electrophile in Friedel-Crafts alkylation reactions with electron-rich aromatic compounds, leading to the formation of diarylmethane derivatives.

Table 5: Friedel-Crafts Alkylation with Anisole (B1667542)

| Aromatic Substrate | Acylating/Alkylating Agent | Catalyst | Conditions | Product | Yield (%) | Reference |

| Anisole | Acetic anhydride | FeCl3·6H2O | TAAIL, 60°C | 4-Methoxyacetophenone | 65-94 | [12] |

| Anisole | Propionyl chloride | AlCl3 | Dichloromethane | 4'-Methoxypropiophenone | - | [13] |

Experimental Protocol: Friedel-Crafts Alkylation of Anisole

-

Materials: this compound, anisole, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM).

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ in DCM.

-

Cool the suspension in an ice bath and add this compound dropwise.

-

Add anisole to the reaction mixture and stir at room temperature. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and extract with DCM.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired product.

-

Synthesis of Isoindolinones

While direct cyclization of this compound with amines can be challenging, it serves as a precursor to intermediates that readily form isoindolinones. For instance, oxidation of the chloromethyl group to an aldehyde, followed by reaction with an amine and a suitable pronucleophile, can yield substituted isoindolinones.[10][14]

Table 6: Synthesis of Isoindolinone Derivatives

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 2-Acylbenzonitriles | ((Chloromethyl)sulfonyl)benzenes, K2CO3 | CH3CN, 50°C | 3,3-Disubstituted isoindolinones | 60-92 | [10] |

| N'-Benzyl-N,N-dimethylurea | t-BuLi, Electrophile | THF, 0°C | 3-Substituted isoindolin-1-ones | High | [15] |

Application in Drug Development: Synthesis of Angiotensin II Receptor Blockers (ARBs)

This compound and its derivatives are pivotal in the synthesis of sartans, a class of ARBs. The synthetic route typically involves the formation of a biphenyl (B1667301) scaffold, followed by the introduction of the imidazole (B134444) or a related heterocyclic system via the reactive chloromethyl group, and finally, the conversion of the nitrile to a tetrazole ring.[16][17]

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ARBs

The RAAS is a critical hormonal cascade that regulates blood pressure. Angiotensin II, a potent vasoconstrictor, is the primary effector of this system. It binds to the Angiotensin II Type 1 (AT1) receptor, leading to a series of physiological responses that increase blood pressure. ARBs, such as Losartan (B1675146), competitively block the AT1 receptor, thereby inhibiting the actions of Angiotensin II and leading to vasodilation and a reduction in blood pressure.[18][19][20][21]

Caption: The RAAS pathway and the mechanism of action of ARBs.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. The distinct and tunable reactivity of its nitrile and chloromethyl functional groups provides chemists with a powerful tool for the construction of a wide range of complex molecules, from heterocyclic scaffolds to life-saving pharmaceuticals. The ability to selectively transform the nitrile group into amines, carboxylic acids, or tetrazoles, coupled with the facile nucleophilic displacement of the chloromethyl group, underscores its strategic importance in drug discovery and development. A thorough understanding of the reaction conditions and protocols outlined in this guide will enable researchers to fully exploit the synthetic potential of this remarkable molecule.

References

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. WO2007020654A1 - An improved process for the preparation of losartan - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. condor.depaul.edu [condor.depaul.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Improved Process For Preparing Losartan Potassium [quickcompany.in]

- 17. WO2007119246A2 - An improved process for the manufacture of losartan potassium - Google Patents [patents.google.com]

- 18. ClinPGx [clinpgx.org]

- 19. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 20. teachmephysiology.com [teachmephysiology.com]

- 21. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

An In-depth Technical Guide to 2-(Chloromethyl)benzonitrile for Researchers and Drug Development Professionals

Introduction: 2-(Chloromethyl)benzonitrile, also known as 2-cyanobenzyl chloride, is a highly versatile bifunctional organic compound. Its structure, featuring both a reactive chloromethyl group and a nitrile moiety, makes it a crucial intermediate and building block in the synthesis of a wide array of complex molecules.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to pharmaceutical and agrochemical research and development.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessments, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆ClN | [1][4] |

| Molecular Weight | 151.59 g/mol (151.6 also cited) | [2][4] |

| CAS Number | 612-13-5 | [1][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 54-63 °C | [1][2] |

| Boiling Point | 252-260 °C at 760 mmHg | [2][5] |

| Solubility | Soluble in organic solvents such as dichloromethane, ethanol, chloroform, acetone, and toluene; insoluble in water. | [2][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Cyanobenzyl chloride, alpha-chloro-o-tolunitrile, o-(Chloromethyl)benzonitrile | [1][6] |

Reactivity and Chemical Behavior

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the chloromethyl group and the nitrile group.[2]

-

Chloromethyl Group: This group acts as a potent electrophile, making the benzylic carbon highly susceptible to nucleophilic attack.[2] This allows for the facile introduction of the 2-cyanobenzyl moiety into various molecular scaffolds through Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides.[2]

-

Nitrile Group: The nitrile group is a versatile functional handle that can undergo numerous transformations. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or participate in cycloaddition reactions to form heterocyclic systems.[2] This dual functionality is key to its role as a starting material for diverse chemical structures.[2]

The diagram below illustrates the principal reaction pathways available for this compound, highlighting its synthetic versatility.

Caption: Principal reaction pathways of this compound.

Experimental Protocols

Detailed experimental procedures are critical for successful synthesis and application. Below are generalized protocols for key reactions involving this compound, based on established chemical principles.

Protocol 1: Synthesis via Chloromethylation of Benzonitrile (B105546)

This method introduces the chloromethyl group directly onto the benzonitrile ring.[2]

-

Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with benzonitrile, formaldehyde, and a Lewis acid catalyst (e.g., zinc chloride).[2]

-

Reagent Addition: Slowly add hydrogen chloride to the mixture while maintaining vigorous stirring.

-

Heating: Heat the reaction mixture to a temperature between 50°C and 100°C.[2] Maintain this temperature for several hours to ensure the reaction goes to completion.[2]

-

Work-up: After cooling, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-